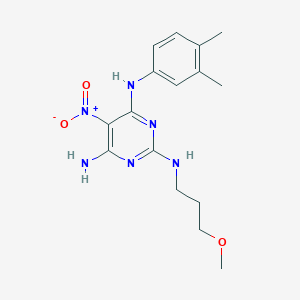
N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPT is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine is not fully understood, but it is believed to act on the hypothalamus-pituitary-gonadal axis (HPG axis) in animals. This compound has been shown to increase the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in animals, which leads to an increase in testosterone and estrogen levels. This increase in hormone levels is believed to be responsible for the growth-promoting effects of this compound in animals.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animals. It has been shown to increase the weight gain, feed intake, and feed conversion rate of animals. It has also been shown to increase the levels of testosterone and estrogen in animals. This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is not readily available in some countries, and its use as a feed additive is regulated in some countries.
Direcciones Futuras
There are several future directions for the study of N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine. One direction is to further investigate its mechanism of action and its effects on the HPG axis. Another direction is to study its potential applications in other fields such as cosmetics and pharmaceuticals. This compound has also been studied as a potential insecticide, and further research in this area may lead to the development of new insecticides. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity.
Métodos De Síntesis
The synthesis of N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine involves the reaction of 3,4-dimethylphenylamine, 3-methoxypropylamine, and 2,4,6-trichloropyrimidine in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid. The synthesis of this compound has been optimized to improve its yield and purity.
Aplicaciones Científicas De Investigación
N4-(3,4-dimethylphenyl)-N2-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine has been extensively studied for its potential applications in various fields such as agriculture, aquaculture, and medicine. In agriculture, this compound has been shown to improve the growth performance of livestock and poultry. It has also been used as a feed additive to reduce the environmental impact of animal waste.
In aquaculture, this compound has been used to improve the feed conversion rate and growth performance of fish and shrimp. It has also been shown to improve the survival rate of aquatic animals under stressful conditions.
In medicine, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has also been shown to improve the efficacy of chemotherapy drugs.
Propiedades
IUPAC Name |
4-N-(3,4-dimethylphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-10-5-6-12(9-11(10)2)19-15-13(22(23)24)14(17)20-16(21-15)18-7-4-8-25-3/h5-6,9H,4,7-8H2,1-3H3,(H4,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWANEJCOGDCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(4-Fluorophenyl)piperazinyl]-5-(4-methylphenyl)thiopheno[2,3-d]pyrimidine](/img/structure/B2610323.png)



![1-((2-Azabicyclo[2.2.1]heptan-2-yl)methyl)cyclopentane-1-carboxylic acid hydrochloride](/img/structure/B2610331.png)
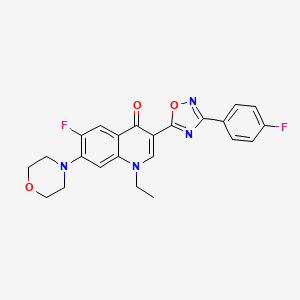
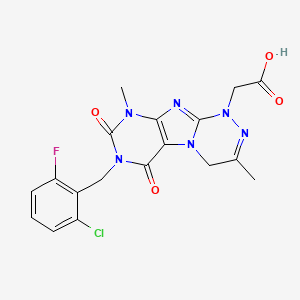
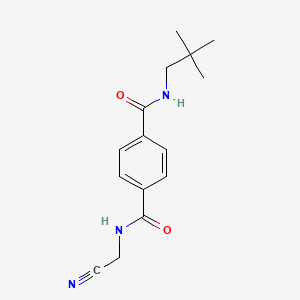
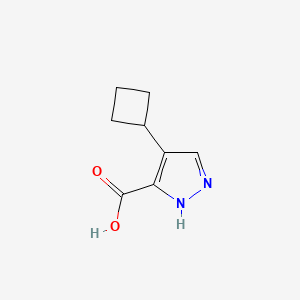
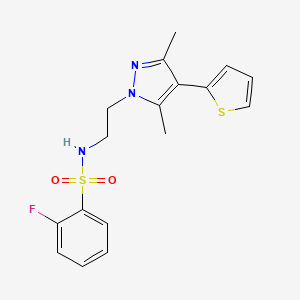
![2-(3,4-diethoxyphenyl)-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2610340.png)

![3-cyano-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2610343.png)

